3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
CAS No.: 76893-33-9
Cat. No.: VC0015298
Molecular Formula: C9H16INO
Molecular Weight: 281.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76893-33-9 |
|---|---|
| Molecular Formula | C9H16INO |
| Molecular Weight | 281.13 g/mol |
| IUPAC Name | 1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |
| Standard InChI | InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
| Standard InChI Key | DGWYHBRLTUNLLF-UHFFFAOYSA-N |
| SMILES | CC1(C=C(C(N1[O])(C)C)CI)C |
| Canonical SMILES | CC1(C=C(C(N1O)(C)C)CI)C |
Introduction
Chemical Identity and Structural Properties
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is a nitroxide radical compound featuring a pyrroline ring with an iodomethyl group at position 3, methyl groups at positions 2 and 5, and a nitroxide radical (N-O·) at position 1. This structural arrangement provides the compound with its characteristic reactive and paramagnetic properties essential for spin labeling applications.
Chemical and Physical Properties
The compound's key chemical and physical properties are summarized in Table 1, providing essential reference data for researchers working with this compound.
Table 1: Chemical and Physical Properties of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
| Property | Value |
|---|---|
| CAS Number | 76893-33-9 |
| Molecular Formula | C₉H₁₆INO |
| Molecular Weight | 281.13 g/mol |
| IUPAC Name | 1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |
| Standard InChI | InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
| Standard InChIKey | DGWYHBRLTUNLLF-UHFFFAOYSA-N |
| SMILES | CC1(C=C(C(N1[O])(C)C)CI)C |
| Physical Appearance | Typically stored as a solid |
| Storage Conditions | Amber vials at low temperatures |
The compound's reactivity is primarily attributed to the iodomethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions, particularly with thiol groups present in biomolecules. This reactive nature enables the formation of stable covalent bonds with target molecules, making it particularly suitable for site-specific labeling strategies.
Synthesis Methods and Protocols
The synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves several key steps, beginning with the preparation of appropriate precursors.
Traditional Synthetic Routes
The synthesis typically involves the iodination of a precursor compound, such as 2,2,5,5-tetramethylpyrroline. A common synthetic pathway begins with the reduction of 1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TPC) to form 3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl, followed by conversion of the hydroxymethyl group to an iodomethyl group .
Table 2: Key Steps in the Synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Reduction of carboxylic acid to hydroxymethyl | Red-Al® in anhydrous toluene | 55°C, 90 minutes |
| 2 | Conversion of hydroxymethyl to iodomethyl | I₂/NaI in acetone or DMF | Controlled conditions |
| 3 | Purification | Column chromatography | Typically using silica gel with appropriate solvents |
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale. The process employs industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically stored in amber vials at low temperatures to maintain its stability over extended periods.
Applications in Research and Biotechnology
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has extensive applications in biochemical and biophysical research, particularly in structural biology.
Site-Directed Spin Labeling in EPR Spectroscopy
The compound is primarily utilized as a spin label in site-directed spin labeling (SDSL) studies. This technique monitors site-specifically attached stable nitroxide radicals using electron paramagnetic resonance (EPR) spectroscopy, providing valuable structural and dynamic information about biomolecules .
Table 3: Advantages of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) in SDSL Studies
Nucleic Acid Structure and Dynamics Studies
The compound has been extensively used to investigate nucleic acid structures, particularly G-quadruplex (GQ) conformations. By attaching the spin label at various positions within the nucleic acid sequence, researchers can measure inter-label distances using double electron-electron resonance (DEER) spectroscopy, which provides information about molecular conformations and dynamics .
In a notable study by Qin et al., the compound was used to probe human telomeric G-quadruplex conformations. The measurements revealed the presence of both parallel and antiparallel conformations in the human telomeric sequence (hTel-22) and could report variations in their occupancies in response to environmental changes such as salt concentration, crowding agents, and small molecule ligands .
Protein Structure and Interaction Analysis
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has been employed to study protein structures and interactions. For instance, it has been used to visualize transient events in the amino-terminal autoprocessing of HIV-1 protease through labeling of engineered surface cysteine residues .
The spin-labeled proteins enable paramagnetic relaxation enhancement (PRE) measurements, which can detect transient interactions between protein domains or between different protein molecules. This approach is particularly valuable for studying dynamic processes that are difficult to capture using traditional structural biology techniques .
Labeling Protocols and Reaction Mechanisms
The compound's primary utility stems from its ability to form covalent attachments to biomolecules, particularly through reactions with thiol groups.
Reaction with Phosphorothioates in Nucleic Acids
A major application involves the reaction of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) with phosphorothioate-modified nucleic acids. The reaction proceeds through nucleophilic substitution where the phosphorothioate sulfur attacks the iodomethyl group, displacing iodide and forming a thio-ether linkage .
Table 4: Protocol for Labeling Phosphorothioate-Modified Nucleic Acids
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of reaction mixture | 100 mM MES buffer (pH 5.8), 20% (v/v) acetonitrile |
| 2 | Reaction of DNA with spin label | 60-fold molar excess of spin probe, room temperature, 24 hours in the dark with continuous shaking |
| 3 | Purification | Anion-exchange HPLC using a PA-100 column |
| 4 | Quality control | Determination of labeling efficiency by spin counting (typically >90% for samples used in distance measurements) |
This labeling protocol has been successfully applied to various nucleic acid structures, including mini c TAR DNA, which was used to investigate internal dynamics through EPR measurements at 236.6 GHz and 9.5 GHz .
Reaction with Protein Thiols
For protein labeling, the compound reacts with thiol groups in cysteine residues through a similar nucleophilic substitution mechanism. This approach allows for site-specific incorporation of the spin label, enabling detailed studies of protein structure, dynamics, and interactions .
Comparative Analysis with Other Spin Labels
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is one of several nitroxide spin labels used in structural biology research. Understanding its advantages and limitations compared to other labels is essential for selecting the appropriate tool for specific applications.
Comparison with Alternative Labeling Reagents
Table 5: Comparison of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) with Other Spin Labels
| Spin Label | Reactive Group | Target | Advantages | Limitations |
|---|---|---|---|---|
| 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) | Iodomethyl | Phosphorothioate, Thiols | Stable attachment, minimal structural perturbation | Requires phosphorothioate modification for nucleic acids |
| 3-(2-iodoacetamido)-proxyl | Iodoacetamide | Thiols | Longer linker providing flexibility | May introduce additional mobility |
| (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL) | Methanethiosulfonate | Thiols | Commonly used for protein labeling | May have different mobility characteristics |
| 4-Isocyanato TEMPO | Isocyanato | Amino groups | Reacts with 2'-amino groups in nucleic acids | Forms rigid ureido linkage |
The selection of an appropriate spin label depends on the specific research question, the biomolecule of interest, and the desired labeling position. 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) offers advantages in terms of size, mobility characteristics, and minimal structural perturbation, making it particularly suitable for studying nucleic acid and protein structures .
Isotopically Labeled Variants
For specialized applications, isotopically labeled variants of the compound are available. For instance, 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N incorporates the stable isotope 15N in place of the natural abundance 14N in the nitroxide group . This modification can be useful for certain advanced EPR experiments and for distinguishing between different spin labels in multi-labeled systems.
Research Findings and Exemplary Applications
Several significant research findings have emerged from studies utilizing 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) as a spin label.
Human Telomeric G-Quadruplex Conformations
In a study by Qin et al., the compound was used to investigate the conformations of human telomeric G-quadruplex (GQ) structures. The researchers demonstrated that different topological conformations of the human telomeric sequence hTel-22 could be distinguished based on distances measured between pairs of spin labels. The study revealed the presence of both parallel and antiparallel conformations under experimental conditions and showed how their relative populations changed in response to environmental variables such as salt type, crowding agents, and the presence of small molecule ligands .
HIV-1 Protease Autoprocessing
The compound has also been employed to visualize transient events in the amino-terminal autoprocessing of HIV-1 protease. By attaching spin labels to specific sites on the protease precursor and measuring paramagnetic relaxation enhancement (PRE) effects, researchers could detect transient self-association of the precursor involving residues located at the dimer interface in the mature dimer. This approach provided insights into the early events of protease maturation that are difficult to capture using traditional structural biology techniques .
Technical Considerations and Experimental Design
Successful application of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) in research requires careful consideration of several technical aspects.
Labeling Efficiency and Specificity
The efficiency and specificity of labeling are critical factors in spin labeling studies. For nucleic acids, the use of phosphorothioate modifications provides site-specificity, while for proteins, site-directed mutagenesis to introduce cysteine residues at desired positions is commonly employed. The labeling efficiency is typically assessed by spin counting procedures, with efficiencies >90% considered suitable for distance measurements .
EPR Experimental Parameters
The EPR experimental parameters must be carefully optimized for each specific application. For distance measurements using double electron-electron resonance (DEER) spectroscopy, factors such as the choice of frequency, pulse sequence, temperature, and sample concentration are important considerations. For studying molecular dynamics, continuous-wave EPR at different frequencies (e.g., 9.5 GHz and 236.6 GHz) can provide complementary information about different timescales of motion .
Data Analysis and Interpretation
The analysis and interpretation of EPR data from spin-labeled biomolecules require appropriate theoretical frameworks and computational tools. For instance, the Slowly Relaxing Local Structure (SRLS) model has been developed for fitting spin label spectra resulting from fast internal motion of a spin label restrained on a more slowly tumbling macromolecule . Distance distributions from DEER measurements are typically reconstructed using methods such as Tikhonov regularization and the Maximum Entropy Method .
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